molecular formula C11H12ClNO4 B2932647 1-amino-2,3-dihydro-1H-indene-4,5-dicarboxylic acid hydrochloride CAS No. 2260935-80-4

1-amino-2,3-dihydro-1H-indene-4,5-dicarboxylic acid hydrochloride

Cat. No.: B2932647
CAS No.: 2260935-80-4
M. Wt: 257.67
InChI Key: KQSKLLMLTFLIEU-UHFFFAOYSA-N
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Description

1-Amino-2,3-dihydro-1H-indene-4,5-dicarboxylic acid hydrochloride is a versatile small molecule scaffold used in various research and industrial applications. This compound, with the molecular formula C11H12ClNO4, is known for its unique structure and properties, making it a valuable tool in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-2,3-dihydro-1H-indene-4,5-dicarboxylic acid hydrochloride typically involves the reaction of indene derivatives with appropriate reagents under controlled conditions. One common method includes the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the necessary side chains . The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound readily available for research and commercial use .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2,3-dihydro-1H-indene-4,5-dicarboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indene derivatives, which can be further utilized in different applications .

Scientific Research Applications

1-Amino-2,3-dihydro-1H-indene-4,5-dicarboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including kinase inhibition and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. For instance, it has been shown to inhibit kinase activity by binding to the active site of the enzyme, thereby preventing substrate phosphorylation. This inhibition can lead to the suppression of signaling pathways involved in cell proliferation and survival, making it a potential candidate for anti-cancer therapies .

Comparison with Similar Compounds

    1-Amino-2,3-dihydro-1H-indene-1,5-dicarboxylic acid: Another indene derivative with similar structural features but different functional groups.

    2-Amino-2,3-dihydro-1H-indene-5-carboxamide: Known for its kinase inhibition properties.

Uniqueness: 1-Amino-2,3-dihydro-1H-indene-4,5-dicarboxylic acid hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research .

Properties

IUPAC Name

1-amino-2,3-dihydro-1H-indene-4,5-dicarboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4.ClH/c12-8-4-3-6-5(8)1-2-7(10(13)14)9(6)11(15)16;/h1-2,8H,3-4,12H2,(H,13,14)(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSKLLMLTFLIEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC(=C2C(=O)O)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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